molecular formula C10H8ClN3O2 B12871349 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole CAS No. 922711-92-0

1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole

Katalognummer: B12871349
CAS-Nummer: 922711-92-0
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: AMLXNQZVDPLXNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-nitrophenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with pyrazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 1-[(4-Chloro-2-aminophenyl)methyl]-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitro and chloro substituents can enhance its binding affinity and specificity towards the target molecules.

Vergleich Mit ähnlichen Verbindungen

  • 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-imidazole
  • 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-triazole

Comparison: 1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to imidazole and triazole derivatives

Eigenschaften

CAS-Nummer

922711-92-0

Molekularformel

C10H8ClN3O2

Molekulargewicht

237.64 g/mol

IUPAC-Name

1-[(4-chloro-2-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-2-8(10(6-9)14(15)16)7-13-5-1-4-12-13/h1-6H,7H2

InChI-Schlüssel

AMLXNQZVDPLXNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.